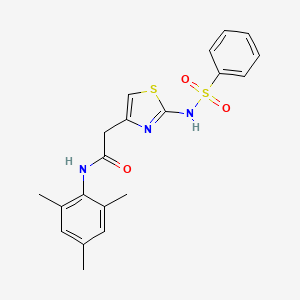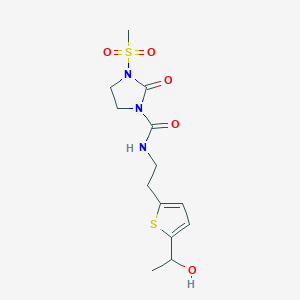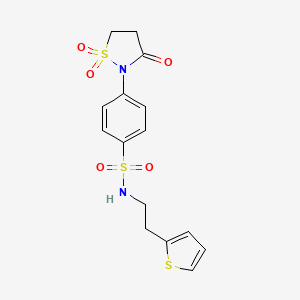
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine, also known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FDP is a member of the imidazole family, which is known for its diverse biological activities. In
科学的研究の応用
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to exhibit potent activity against various cancer cell lines, including breast, colon, and lung cancer. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising feature for its potential use as an anticancer agent. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential use as an anticancer agent. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to protect neurons from oxidative stress and other forms of cellular damage in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for anticancer drug development. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one limitation of using 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several potential future directions for research on 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine. One area of interest is the development of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine-based anticancer drugs with improved potency and selectivity. Another area of interest is the exploration of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine's potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine and its potential side effects in vivo.
合成法
The synthesis of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine involves the reaction of 3-fluoroaniline with 2-bromo-4,5-dimethylimidazole in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine can be improved by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration.
特性
IUPAC Name |
4-(3-fluorophenyl)-1,5-dimethylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-10(14-11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSHKHWMPSPKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)

![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)